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molecular formula C12H9NO B1580899 2-Methylnaphth[1,2-d]oxazole CAS No. 85-15-4

2-Methylnaphth[1,2-d]oxazole

Cat. No. B1580899
M. Wt: 183.21 g/mol
InChI Key: JCTNVNANPZAULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885366

Procedure details

To a reactor was added 1.27 g (4 mmole) of ##STR9## prepared from the parent 2-methylnaphthoxazole and propane sultone in 50 ml of methanol. To this mixture was added 1.29 g (4 mmole) ##STR10## obtained from the condensation of the disubstituted thiobarbituric acid with 1,3,3-trimethoxy-1-propene and 1 ml triethylamine (TEA). The mixture was stirred for 20 minutes, filtered, and 1 g NaI was added to the filtrate and stirred for 30 minutes.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[O:3][C:4]2C=CC3[C:7](=CC=CC=3)[C:5]=2N=1.C1S(=O)(=O)[O:18][CH2:17]C1.C(N(CC)CC)C.[CH3:29][OH:30]>>[CH3:29][O:30][CH:7]=[CH:5][CH:4]([O:3][CH3:2])[O:18][CH3:17]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC2=C(N1)C1=CC=CC=C1C=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOS1(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reactor was added 1.27 g (4 mmole) of ##STR9##
ADDITION
Type
ADDITION
Details
To this mixture was added 1.29 g (4 mmole)

Outcomes

Product
Name
Type
product
Smiles
COC=CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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